molecular formula C21H26FN3O3S B2662689 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide CAS No. 897618-58-5

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2662689
CAS No.: 897618-58-5
M. Wt: 419.52
InChI Key: OOMFVSGEMKFYFJ-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is a research compound with a molecular formula of C24H29FN4O4S and a molecular weight of 488.58

Preparation Methods

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide involves several steps. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring or the benzamide moiety can be modified.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide has several scientific research applications:

    Antimicrobial Agents: This compound has shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

    PET Tracers for 5-HT1A Receptors: Analogous compounds have been developed for PET imaging of serotonin 5-HT1A receptors, suggesting its utility in studying neuropsychiatric disorders.

    Anticancer Agents: Related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, indicating their promise as anticancer agents.

    Serotonin Receptor Antagonists: Compounds similar to this one have been investigated for their potential to mediate hypotension through serotonin 5-HT (1B/1D) receptors, which could inform the development of new drugs targeting cardiovascular disorders.

    Antibacterial Agents: The compound has shown moderate inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes. In the context of serotonin receptor antagonism, the compound may bind to serotonin receptors, blocking their activity and leading to physiological effects such as hypotension.

Comparison with Similar Compounds

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide can be compared with other similar compounds, such as:

    N-(4-(4-fluorophenyl)piperazin-1-yl)-N-(2-hydroxyethyl)benzamide: This compound shares a similar piperazine and benzamide structure but differs in its functional groups.

    N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide: This compound has a similar core structure but varies in the positioning of the functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-5-3-19(22)4-6-20/h3-6,13-15H,7-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMFVSGEMKFYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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